molecular formula C10H18O2 B1204054 Linalyl oxide CAS No. 60047-17-8

Linalyl oxide

Cat. No.: B1204054
CAS No.: 60047-17-8
M. Wt: 170.25 g/mol
InChI Key: BRHDDEIRQPDPMG-UHFFFAOYSA-N
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Description

Linalyl oxide is a naturally occurring monoterpene oxide derived from linalool, a compound found in many essential oils. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. This compound exists in two main forms: furanoid and pyranoid, each with cis and trans isomers. These isomers contribute to the compound’s diverse olfactory properties.

Scientific Research Applications

Linalyl oxide has numerous applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of various fragrance compounds and as a model compound in studies of monoterpene chemistry.

    Biology: this compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research has shown potential therapeutic effects of this compound, such as neuroprotective and anxiolytic effects, making it a candidate for drug development.

    Industry: In the fragrance and flavor industries, this compound is used to create perfumes, cosmetics, and food flavorings due to its pleasant aroma and stability.

Future Directions

For more detailed information, you can refer to the relevant papers . 🌿🔬

Mechanism of Action

Target of Action

Linalyl oxide primarily targets the central nervous system . It has been shown to interact with neuropharmacological targets such as the glutamate NMDA-receptor and the serotonin transporter (SERT) . It also modulates ion channel receptor potentials such as the transient receptor potential channels . These targets play crucial roles in various physiological processes, including mood regulation, sleep, and cognitive function .

Mode of Action

This compound interacts with its targets in a dose-dependent manner . It exerts an antagonistic effect on the NMDA receptor and inhibits the SERT . This interaction results in changes in neural activity, which can lead to physiological effects such as inducing calmness and enhancing sleep .

Biochemical Pathways

This compound affects several biochemical pathways related to oxidative stress, inflammatory responses, and endothelial dysfunction . By interacting with its targets, this compound can potentially reduce these factors, which are associated with conditions like mild cognitive impairment .

Pharmacokinetics

It is known that this compound is a volatile compound, which suggests that it can be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its neuroprotective, anti-inflammatory, and antioxidant properties . These effects can potentially prevent the development of conditions associated with oxidative stress, inflammatory responses, and endothelial dysfunction, such as mild cognitive impairment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as ultraviolet light, low temperature, salt, drought, and pathogen infection can affect the expression of genes involved in this compound biosynthesis . These factors can also impact the stability of this compound, potentially affecting its therapeutic efficacy .

Biochemical Analysis

Biochemical Properties

Linalyl oxide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds. These interactions can lead to the modulation of enzyme activity, influencing the metabolic pathways in which this compound is involved . Additionally, this compound has been shown to exhibit antimicrobial properties by disrupting cell membranes, thereby inhibiting the growth of certain bacteria .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. For instance, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses . Furthermore, this compound has been shown to affect gene expression, leading to changes in the production of proteins involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules. This compound can bind to olfactory receptors, leading to the activation of signaling pathways that result in its characteristic scent perception . Additionally, this compound has been found to modulate ion channel receptor potentials, such as transient receptor potential (TRP) channels, and potentiate gamma-aminobutyric acid (GABA) receptor responses in the central nervous system . These interactions contribute to its sedative and anxiolytic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to this compound has been associated with sustained antimicrobial activity, although its efficacy may decrease over time due to degradation . Additionally, prolonged exposure to this compound in in vitro studies has shown potential cytotoxic effects on certain cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been found to exhibit neuroprotective and anti-inflammatory effects . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in the therapeutic use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites that are subsequently excreted from the body . The metabolic pathways of this compound also involve its conversion to linalool and other related compounds, which can further participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. This compound has been found to accumulate in lipid-rich regions of cells, such as cell membranes, where it can interact with membrane proteins and influence cellular functions .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane and cytoplasm . Its localization is influenced by its lipophilic nature, allowing it to integrate into lipid bilayers. Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, enhancing its functional activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linalyl oxide can be synthesized from linalool through a series of chemical reactions. The primary method involves the epoxidation of linalool, followed by intramolecular cyclization to form the oxides. The process typically uses reagents such as peracids or hydrogen peroxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure high yield and selectivity.

Industrial Production Methods: On an industrial scale, this compound is produced by the selective oxidation of linalool using environmentally friendly oxidizing agents. The process is optimized to minimize by-products and maximize the yield of the desired isomers. The separation of the cis and trans isomers is achieved through chromatographic techniques, ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Linalyl oxide undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form more oxygenated derivatives.

    Reduction: It can be reduced to form linalool or other less oxidized compounds.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under acidic or basic conditions.

Major Products:

    Oxidation: Products include more highly oxygenated compounds such as linalool oxides and other epoxides.

    Reduction: Major products include linalool and other reduced forms of the compound.

    Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted monoterpenes.

Comparison with Similar Compounds

Linalyl oxide is often compared with other monoterpenes and their oxides, such as:

    Linalool: The parent compound of this compound, known for its floral aroma and similar biological activities.

    Linalyl acetate: An ester of linalool, widely used in fragrances and flavors, with a slightly different olfactory profile.

    Geraniol: Another monoterpene alcohol with a rose-like aroma, used in perfumery and flavoring.

    Citronellol: A monoterpene alcohol with a citrus-like aroma, also used in fragrances and insect repellents.

This compound is unique due to its specific isomeric forms and the resulting diverse olfactory properties. Its stability and versatility in chemical reactions make it a valuable compound in various applications.

Properties

IUPAC Name

2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHDDEIRQPDPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)C(C)(C)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863673
Record name 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

193.00 to 194.00 °C. @ 760.00 mm Hg
Record name Linalyl oxide
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CAS No.

60047-17-8
Record name Linalool oxide
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Record name 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl-
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Record name Linalool oxide
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Record name 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-
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Record name 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-
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Record name 2-(tetrahydro-5-methyl-5-vinyl-2-furyl)propan-2-ol
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Record name Linalyl oxide
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Melting Point

128.30 °C. @ 0.00 mm Hg
Record name Linalyl oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035907
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Linalyl oxide has a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol. [, , ]

A: this compound can be identified using techniques like GC-MS and NMR. [, , ] The specific spectroscopic data for each stereoisomer can be found in the respective research papers.

A: While specific stability data isn't provided in the papers, this compound can undergo autoxidation, potentially forming reactive species like epoxides and hydroperoxides. [] Proper storage conditions, potentially limiting exposure to air and light, are likely crucial for maintaining its stability.

ANone: While not directly addressed in the provided papers, formulation strategies like encapsulation or the use of antioxidants could potentially improve this compound's stability.

A: this compound is a common constituent of various essential oils, including those from lavender [, ], tea [, , , ], and certain Citrus species. [, ] It's also found in lulo del Choco (Solanum topiro) fruit pulp. []

A: Yes, several fungal species, including Aspergillus niger and Botrytis cinerea, have been identified to biotransform linalool into this compound. [, ] Corynespora cassiicola DSM 62485 was found to be particularly efficient in this biotransformation, achieving a near 100% conversion yield. []

A: this compound, with its floral and sweet aroma, plays a significant role in the aroma profile of various products. For instance, it contributes to the characteristic aroma of Longjing tea. [] In oolong tea, both (Z)-linalool oxide and (E)-linalool oxide are identified as major volatile compounds. []

A: Yes, the maceration time of grapes, for instance, can influence the concentration of this compound in the resulting wine. Longer maceration times lead to higher this compound content, enhancing the wine's aroma. []

A: While the provided research focuses primarily on this compound's aroma properties and occurrence in plants, some studies suggest potential biological activities. For instance, this compound showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). []

A: Yes, several synthetic methods have been developed to produce this compound. These include palladium(0)-catalysed synthesis [, ], stereoselective synthesis using asymmetric allylic O-alkylation [], and a novel epoxidation method. []

A: Yes, this compound can be used as a starting material for synthesizing various terpenoids. For example, it has been used to synthesize nordavanone, a C11-terpenoid found in Artemisia pallens. [, ] Additionally, this compound can be transformed into davanafurans [, ], and davana ethers [, ].

A: While generally considered safe for use in fragrances and flavors, this compound, like many fragrance ingredients, has the potential to cause skin sensitization in some individuals, particularly after autoxidation. [] More research might be needed to fully understand its sensitization potential and ensure safe use.

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